molecular formula C19H15Cl2N3O2 B6419051 4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide CAS No. 1020502-74-2

4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide

Cat. No. B6419051
CAS RN: 1020502-74-2
M. Wt: 388.2 g/mol
InChI Key: WOCUGBOVWGMICD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy . Unfortunately, the specific molecular structure analysis for “4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide” is not available in the sources I have access to .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the sources I have access to .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, solubility, and stability. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the sources I have access to .

Mechanism of Action

Target of Action

The primary targets of the compound “4-chloro-N-(1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl)benzamide” are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is also unknown. Researchers who use this compound assume responsibility to confirm its identity and purity .

Result of Action

As a unique and rare chemical, it is provided to researchers for the purpose of discovering these effects .

Action Environment

Researchers using this compound would need to consider these factors in their studies .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. The specific safety and hazards information for “4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide” is not available in the sources I have access to .

Future Directions

The future directions of a compound refer to potential applications and research directions. The specific future directions for “4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide” are not available in the sources I have access to .

properties

IUPAC Name

4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethylpyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c1-11-17(22-18(25)13-3-7-15(20)8-4-13)12(2)24(23-11)19(26)14-5-9-16(21)10-6-14/h3-10H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCUGBOVWGMICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Cl)C)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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